molecular formula C18H16N2O3 B12880767 4-Methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-1-benzofuran-6-ol CAS No. 61340-41-8

4-Methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-1-benzofuran-6-ol

Cat. No.: B12880767
CAS No.: 61340-41-8
M. Wt: 308.3 g/mol
InChI Key: YRQWBLMUNPOXRK-UHFFFAOYSA-N
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Description

4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol is a complex organic compound that features a benzofuran core substituted with a methoxy group, a phenyl group, and a pyrazolyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol typically involves multi-step organic reactions

    Cyclization: The initial step involves the formation of the benzofuran ring. This can be achieved by cyclizing a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Condensation: The pyrazolyl group can be introduced through a condensation reaction between a hydrazine derivative and an appropriate ketone or aldehyde.

    Substitution: The phenyl group is typically introduced via a substitution reaction, often using a Grignard reagent or a similar organometallic compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrazolyl or phenyl groups.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antioxidant, and antimicrobial properties.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms, especially those involving oxidative stress and inflammation.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of 4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by modulating oxidative stress pathways or by inhibiting specific enzymes involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol apart is its specific combination of functional groups, which may confer unique biological activities and make it a valuable scaffold for drug development.

Properties

CAS No.

61340-41-8

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-1-benzofuran-6-ol

InChI

InChI=1S/C18H16N2O3/c1-22-18-12-7-8-23-16(12)10-15(21)17(18)14-9-13(19-20-14)11-5-3-2-4-6-11/h2-8,10,14,20-21H,9H2,1H3

InChI Key

YRQWBLMUNPOXRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC2=C1C=CO2)O)C3CC(=NN3)C4=CC=CC=C4

Origin of Product

United States

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